5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline 5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 866347-12-8
VCID: VC4258469
InChI: InChI=1S/C26H23N3O3/c1-30-19-11-9-18(10-12-19)25-21-16-29(15-17-7-5-4-6-8-17)22-14-24(32-3)23(31-2)13-20(22)26(21)28-27-25/h4-14,16H,15H2,1-3H3
SMILES: COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5
Molecular Formula: C26H23N3O3
Molecular Weight: 425.488

5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

CAS No.: 866347-12-8

Cat. No.: VC4258469

Molecular Formula: C26H23N3O3

Molecular Weight: 425.488

* For research use only. Not for human or veterinary use.

5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline - 866347-12-8

Specification

CAS No. 866347-12-8
Molecular Formula C26H23N3O3
Molecular Weight 425.488
IUPAC Name 5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C26H23N3O3/c1-30-19-11-9-18(10-12-19)25-21-16-29(15-17-7-5-4-6-8-17)22-14-24(32-3)23(31-2)13-20(22)26(21)28-27-25/h4-14,16H,15H2,1-3H3
Standard InChI Key QEQZKVWORIYYCL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazolo[4,3-c]quinoline core, substituted at positions 3, 5, 7, and 8. Key features include:

  • Pyrazoloquinoline backbone: A tricyclic system comprising pyrazole fused to quinoline.

  • Substituents:

    • 3-position: 4-Methoxyphenyl group.

    • 5-position: Benzyl group.

    • 7- and 8-positions: Methoxy groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₃N₃O₃
Molecular Weight425.488 g/mol
IUPAC Name5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
SMILESCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5
InChI KeyQEQZKVWORIYYCL-UHFFFAOYSA-N

Spectroscopic and Computational Data

  • NMR Spectroscopy: Protons adjacent to methoxy groups resonate at δ 3.8–4.1 ppm, while aromatic protons appear between δ 6.8–8.2 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 425.488 aligns with the molecular formula.

  • Computational Modeling: Density functional theory (DFT) studies predict planar geometry for the pyrazoloquinoline core, with methoxy groups inducing steric hindrance.

Synthesis and Optimization Strategies

Multi-Step Synthetic Route

A representative synthesis involves sequential functionalization of the quinoline precursor:

Table 2: Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1Friedländer Quinoline SynthesisEthyl acetoacetate, NH₄OAc, heatConstruct quinoline core
2Vilsmeier-Haack FormylationPOCl₃, DMFIntroduce formyl group at C3
3Suzuki-Miyaura Coupling4-Methoxyphenylboronic acid, Pd catalystAttach 4-methoxyphenyl at C3
4BenzylationBenzyl bromide, K₂CO₃, DMFInstall benzyl group at N5
5MethoxylationNaOMe, CuI, 18-crown-6Add methoxy groups at C7/C8

Build/Couple/Pair (B/C/P) Approach

Recent advances employ B/C/P strategies to generate skeletally diverse analogs:

  • Build: Assemble quinoline-precursor via cyclocondensation.

  • Couple: Introduce diversity via cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • Pair: Cyclize intermediates to form pyrazoloquinoline .

Biological Activity and Mechanistic Insights

Pharmacological Profile

Pyrazoloquinolines exhibit broad bioactivity:

  • Kinase Inhibition: ATP-competitive binding to Aurora kinases (IC₅₀: 50–200 nM).

  • Antiproliferative Effects: GI₅₀ values of 1–10 μM against breast (MCF-7) and lung (A549) cancer cell lines.

  • Antimicrobial Activity: Moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) .

Structure-Activity Relationships (SAR)

  • C3 Aryl Group: 4-Methoxyphenyl enhances solubility and π-π stacking with kinase targets.

  • N5 Benzyl: Improves metabolic stability by shielding the nitrogen from oxidation .

  • C7/C8 Methoxy: Electron-donating groups modulate electron density, affecting binding affinity.

Challenges and Research Gaps

Toxicity Profiling

  • hERG Inhibition: Preliminary data suggest IC₅₀ > 10 μM, reducing cardiac risk.

  • CYP450 Interactions: Inhibits CYP3A4 (IC₅₀: 8.2 μM), necessitating dose adjustments .

Future Directions

  • Nanoparticle Delivery: Encapsulation in PEGylated liposomes to enhance tumor accumulation.

  • Polypharmacology: Dual kinase-HDAC inhibitors derived from pyrazoloquinoline scaffolds.

  • Green Synthesis: Catalytic asymmetric methods to access enantiopure derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator